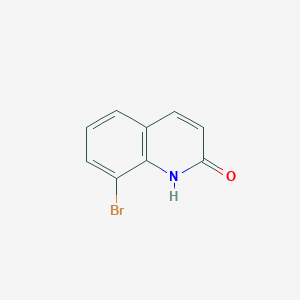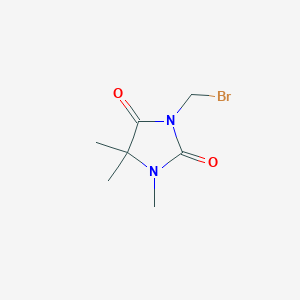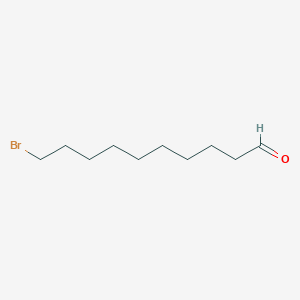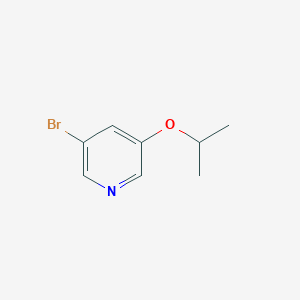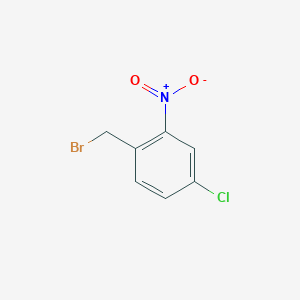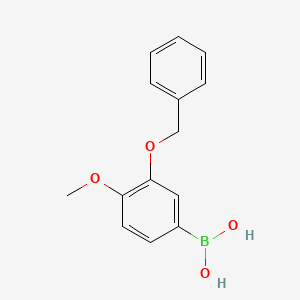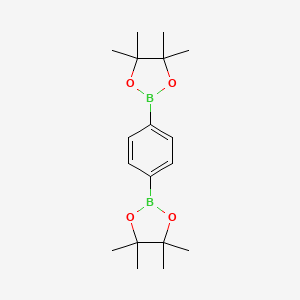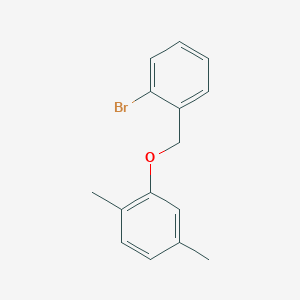
2-Bromobenzyl-(2,5-dimethylphenyl)ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzyl-(2,5-dimethylphenyl)ether is a compound that can be associated with brominated aromatic ethers. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and analysis have been discussed. These related compounds are used in various applications, including as intermediates in organic synthesis, in the development of pharmaceuticals, and as flame retardants in materials due to their bromine content.
Synthesis Analysis
The synthesis of brominated aromatic ethers can be complex due to the reactivity of bromine. In the context of similar compounds, the synthesis involves the use of commercially available precursors. For instance, the synthesis of N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, which are structurally related to 2-Bromobenzyl-(2,5-dimethylphenyl)ether, was achieved from commercially available materials, indicating a potential pathway for the synthesis of the compound . Additionally, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and derivatives has been studied, showing that the reaction is influenced by the electronegativity of the benzyl substituent, which could be relevant for the synthesis of 2-Bromobenzyl-(2,5-dimethylphenyl)ether .
Molecular Structure Analysis
The molecular structure of brominated aromatic ethers is characterized by the presence of bromine atoms attached to an aromatic ring, which significantly influences the chemical behavior of these compounds. The gas chromatographic identification of polybrominated diphenyl ethers, for example, provides insights into the structural analysis of such compounds, where the position and number of bromine atoms play a crucial role in their identification and properties .
Chemical Reactions Analysis
Brominated aromatic ethers undergo various chemical reactions, primarily due to the presence of bromine, which is a reactive halogen. The bromination reaction itself is a key reaction, as seen in the study of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives, where different bromination products were obtained depending on the substituents present . These reactions are essential for the functionalization of the aromatic ring and can lead to a wide range of derivatives with diverse properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ethers are influenced by the bromine content and the substitution pattern on the aromatic ring. These properties include thermal and chemical stability, which are important for applications in materials science. For example, a novel compound, 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether, was synthesized and used to enhance the thermal and hydrolytic stability of epoxy resins, suggesting that 2-Bromobenzyl-(2,5-dimethylphenyl)ether could also impart similar properties to materials . The gas chromatographic analysis of related compounds also provides information on their volatility and how they can be separated and identified, which is crucial for their analysis and quantification .
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
Phase Transfer Catalyzed Polymerization : The compound is used in the synthesis of polymers like α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization. This process involves radical-cation phase transfer catalysis, with the compound acting as a key reactant (Percec & Wang, 1990).
Synthesis of Protecting Groups for Carbohydrates : 2-Bromobenzyl-(2,5-dimethylphenyl)ether derivatives are used as a protecting group for carbohydrates in organic synthesis. This involves the cleavage of ethers under specific conditions, providing a robust alternative for protecting alcohols (Rankin et al., 2013).
Chemical Reactions and Synthesis
Intramolecular Reactions : The compound is involved in intramolecular nucleophilic attacks at silicon in silylbenzyl alcohols, generating allyl and benzyl anion equivalents, which are crucial in organic synthesis (Hudrlik, Hudrlik, & Jeilani, 2011).
Oxidation Studies : It's used in the study of thermal and photochemical oxidation as a model compound, aiding in the understanding of the degradation processes of certain polymers (Jerussi, 1971).
Medicinal Chemistry and Biology
Synthesis of Malarial GPI Disaccharides : It's utilized in the synthesis of fully lipidated malarial GPI disaccharides, indicating its relevance in the field of medicinal chemistry and drug development (Liu & Seeberger, 2004).
Study of Algal Bromophenols : Derivatives of the compound have been isolated from algae and studied for their inhibitory effects on glucose 6-phosphate dehydrogenase, a key enzyme in glucose metabolism (Mikami et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, 2-Bromobenzyl bromide, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and it is toxic if inhaled . It should be used only outdoors or in a well-ventilated area, and protective clothing, eye protection, and face protection should be worn . The specific safety and hazard information for 2-Bromobenzyl-(2,5-dimethylphenyl)ether is not available in the searched resources.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-8-12(2)15(9-11)17-10-13-5-3-4-6-14(13)16/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQOCYRNKLLPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzyl-(2,5-dimethylphenyl)ether | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

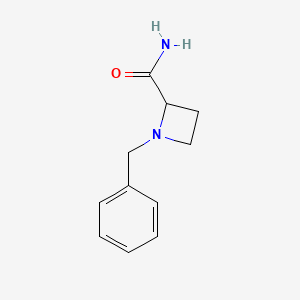
![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)
